Oltipraz-d3 is a deuterium-labeled derivative of Oltipraz, a synthetic compound classified as a dithiolethione. This compound is primarily utilized in scientific research due to its distinctive properties, including the inhibition of hypoxia-inducible factor-1 alpha activation and the activation of nuclear factor erythroid 2-related factor 2. These properties make Oltipraz-d3 a valuable tool in studies related to oxidative stress and cancer prevention .
Oltipraz-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Oltipraz molecule. It belongs to the class of organosulfur compounds, specifically dithiolethiones, which are known for their chemopreventive properties. The compound has been explored for its potential applications in medicine, particularly in the context of liver diseases and cancer .
The synthesis of Oltipraz-d3 involves the deuteration of the Oltipraz molecule, where hydrogen atoms are replaced with deuterium. Various chemical reactions can achieve this, including:
The precise synthetic route may vary based on desired isotopic labeling and purity requirements .
The molecular formula for Oltipraz-d3 is , with a molecular weight of 229.4 g/mol. The structural representation includes:
These identifiers help in understanding the chemical's structure and facilitate its identification in databases .
Oltipraz-d3 is involved in several types of chemical reactions, including:
The specific products formed depend on reaction conditions and reagents used, showcasing the compound's versatility in synthetic chemistry .
Oltipraz-d3 exerts its biological effects through several mechanisms:
Property | Value |
---|---|
Molecular Formula | C8H6N2S3 |
Molecular Weight | 229.4 g/mol |
IUPAC Name | 5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione |
InChI Key | CKNAQFVBEHDJQV-FIBGUPNXSA-N |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of Oltipraz-d3 in various chemical environments .
Oltipraz-d3 has significant applications across various scientific domains:
Deuterium labeling of dithiolethiones like Oltipraz-d3 serves as a critical tool for enhancing pharmacokinetic tracking in biomedical research. The strategic replacement of hydrogen atoms with deuterium at metabolically stable positions preserves the compound’s bioactivity while enabling precise tracing via mass spectrometry. For Oltipraz-d3, deuterium atoms are incorporated at the C4-methyl group (–CD3), a site selected due to its low propensity for metabolic exchange in vivo [2] [5]. This position minimizes isotopic dilution and maintains structural integrity, as confirmed by comparative molecular dynamics simulations between deuterated and non-deuterated Oltipraz [6].
The labeling strategy hinges on two primary approaches:
Table 1: Isotopic Labeling Approaches for Dithiolethione Derivatives
Strategy | Deuterium Source | Advantages | Limitations |
---|---|---|---|
H-D Exchange | D₂O, CD₃OD | Simple protocol | Low isotopic purity (≤85%) |
Precursor Synthesis | CD₃I, NaBD₄ | High isotopic purity (>98%) | Multi-step synthesis required |
The synthesis of Oltipraz-d3 employs regioselective deuteration of the methyl group adjacent to the dithiolethione core. A validated route involves:
Alternative pathways include:
Reaction yields vary by method:
Strict anhydrous conditions prevent deuterium loss, and intermediates are characterized en route to confirm deuteration efficiency [7].
Table 2: Synthetic Routes for Oltipraz-d3
Method | Reagents/Conditions | Yield | Isotopic Purity |
---|---|---|---|
Deuteromethylation | CD₃I, K₂CO₃, DMF, 60°C | 70–85% | >99% |
Reductive Deuteration | Precursor + NaBD₄, THF, rt | 50–65% | 90–95% |
Nuclear Magnetic Resonance (NMR)1H-NMR spectra of Oltipraz-d3 exhibit the absence of the methyl proton signal at δ 2.5 ppm (present in unlabeled Oltipraz), confirming deuteration at C4. 13C-NMR reveals a characteristic triplet for the –CD3 carbon at δ 18.5 ppm (JC-D = 19 Hz), while aromatic signals (pyrazinyl/dithiolethione) remain unchanged at δ 120–150 ppm [6] [7].
Mass Spectrometry (MS)Electrospray ionization (ESI) mass spectra show a prominent [M+H]+ peak at m/z 229.36, corresponding to C8H3D3N2S3, with a 3 Da shift from unlabeled Oltipraz (m/z 226.34). Fragmentation patterns mirror the parent compound, with key ions at m/z 184 (loss of S2C2D3) and 134 (pyrazinyl-dithiole fragment) [2] [6].
Fourier-Transform Infrared (FT-IR)FT-IR spectra display a C-D stretching band at 2,100–2,200 cm-1, absent in Oltipraz. Aromatic C=C (1,580 cm-1) and C=N (1,370 cm-1) vibrations remain consistent, while the dithiolethione C=S absorption at 1,050 cm-1 is unperturbed [6].
Table 4: Spectral Signatures of Oltipraz-d3 vs. Oltipraz
Technique | Key Signal (Oltipraz) | Key Signal (Oltipraz-d3) | Interpretation |
---|---|---|---|
¹H-NMR | δ 2.50 (s, 3H, CH₃) | Signal absent | Complete deuteration at methyl |
¹³C-NMR | δ 14.1 (q, CH₃) | δ 18.5 (t, CD₃, J=19 Hz) | Carbon-deuterium coupling |
MS | [M+H]⁺ m/z 226.34 | [M+H]⁺ m/z 229.36 | +3 Da mass shift |
FT-IR | ν 2,900 cm⁻¹ (C-H stretch) | ν 2,150 cm⁻¹ (C-D stretch) | Isotopic shift in aliphatic group |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7